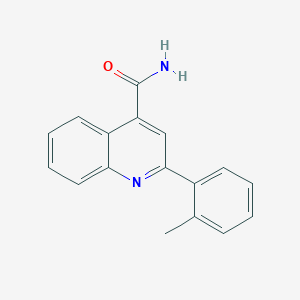![molecular formula C20H19N5O2S2 B4617818 N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
This chemical entity belongs to a broader class of compounds recognized for their distinct chemical frameworks and potential biological activities. Such compounds are synthesized through intricate chemical processes, aiming to explore their physicochemical characteristics and interactions with biological systems.
Synthesis Analysis
The compound under discussion is synthesized as part of a family of benzothiazole and triazole derivatives. One relevant study involves the design and synthesis of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives, indicating a methodological approach that could align with the synthesis of our compound of interest. These derivatives exhibit notable anti-inflammatory activity and p38α MAP kinase inhibition, highlighting the method's effectiveness in producing compounds with significant biological activity (Tariq et al., 2018).
Molecular Structure Analysis
Detailed structural analysis is crucial for understanding the compound's potential interactions and functionalities. For compounds within this chemical domain, techniques such as IR, 1H NMR, and elemental analyses are employed to confirm their molecular structures. One study on a related compound utilized single-crystal X-ray diffraction to confirm the intermediate structure pivotal for synthesis, demonstrating the importance of structural elucidation in the development of such molecules (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with various biological targets, reflecting their potential as bioactive molecules. A study on benzothiazolyl-amide derivatives highlighted their antimicrobial activities, showcasing the chemical reactivity of this compound class against various microorganisms (Özdemir et al., 2011).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's application and behavior in biological systems. An insight into the photophysical properties of related amide hydrogen-bonded crystals reveals the impact of molecular assembly on their physical characteristics, underlining the importance of such analyses in comprehending the compound's behavior (Balijapalli et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of action, is essential for exploring the compound's potential applications. The acidity constants (pKa) determination of similar compounds provides valuable insights into their chemical behavior in different environments, emphasizing the relevance of chemical property analysis in the development and application of these molecules (Duran & Canbaz, 2013).
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. This research suggests that such structures could be promising leads in the development of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Antimicrobial Applications
Novel benzothiazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity, as well as antimicrobial effects. For instance, benzothiazole/benzoxazole derivatives were investigated for their anti-inflammatory activity and p38α MAP kinase inhibition, indicating potential for therapeutic use in inflammatory conditions (Tariq, Kamboj, Alam, & Amir, 2018). Additionally, the antimicrobial activities of novel triazole derivatives, including their effectiveness against various Candida species and pathogenic bacteria, highlight the potential of benzothiazole compounds in combating microbial infections (Altıntop et al., 2011).
Antiviral and Antibacterial Potentials
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed, synthesized, and evaluated for their antiviral and antibacterial activities. Notably, some compounds demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens, showcasing their potential as molecular templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Enzyme Inhibition for Therapeutic Targets
The design and synthesis of benzothiazole derivatives for inhibiting specific enzymes, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), are crucial for developing targeted cancer therapies. Investigations into various heterocycles to improve metabolic stability indicate the versatility of benzothiazole compounds in drug design and optimization (Stec et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-3-25-18(13-8-4-6-10-15(13)27-2)23-24-20(25)28-12-17(26)22-19-21-14-9-5-7-11-16(14)29-19/h4-11H,3,12H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRYHLHSXGYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
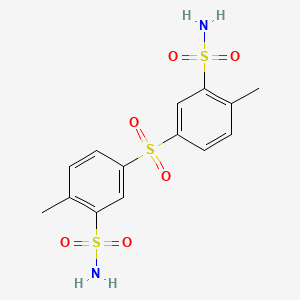
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)
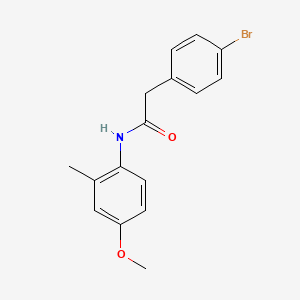

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)
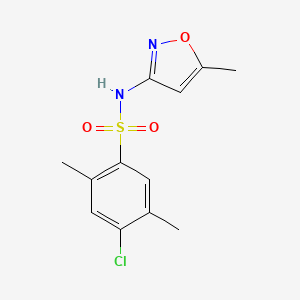
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
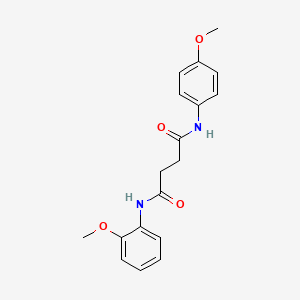
![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
![N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4617824.png)
